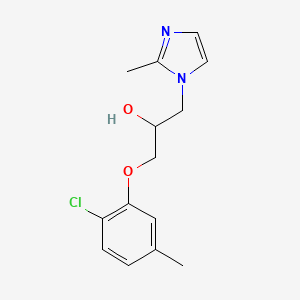
1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol is a synthetic organic compound that features a complex structure with both phenoxy and imidazole functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-chloro-5-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.
Imidazole Introduction: The phenoxy intermediate is then reacted with 2-methylimidazole under basic conditions to introduce the imidazole moiety.
Final Coupling: The final step involves coupling the intermediate with a suitable epoxide or halohydrin to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve:
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pressure, and pH.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Processes: Utilizing techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea under mild heating.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Compounds with new functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: Employed in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism by which 1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes or signaling.
Vergleich Mit ähnlichen Verbindungen
1-(2-chloro-5-methylphenoxy)-3-(1H-imidazol-1-yl)propan-2-ol: Lacks the methyl group on the imidazole ring.
1-(2-chloro-5-methylphenoxy)-3-(2-ethyl-1H-imidazol-1-yl)propan-2-ol: Has an ethyl group instead of a methyl group on the imidazole ring.
Uniqueness:
- The presence of both the chloro and methyl groups on the phenoxy ring, along with the methyl group on the imidazole ring, gives 1-(2-chloro-5-methylphenoxy)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol unique chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
1-(2-chloro-5-methylphenoxy)-3-(2-methylimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-10-3-4-13(15)14(7-10)19-9-12(18)8-17-6-5-16-11(17)2/h3-7,12,18H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOMKBJPUSFMLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(CN2C=CN=C2C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B5283485.png)
![4-[(dimethylamino)methyl]-1-[3-(2-furyl)benzoyl]-4-azepanol](/img/structure/B5283498.png)
![(5-{1-[3-(1H-imidazol-1-yl)propyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5283502.png)
![(6E)-2-ethyl-5-imino-6-[[1-[3-(3-methoxyphenoxy)propyl]indol-3-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5283516.png)
![N-(4-{[3-(2-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoyl)glycine](/img/structure/B5283521.png)
![N-(3-chloro-4-methoxyphenyl)-4-[(dimethylamino)methyl]-4-hydroxy-1-azepanecarboxamide](/img/structure/B5283533.png)
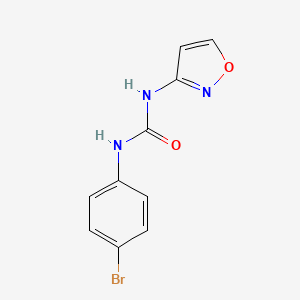
![2-(4-ethyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B5283554.png)
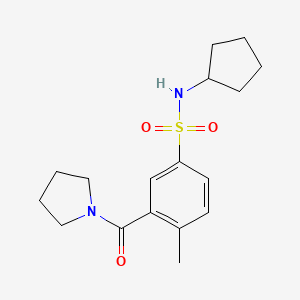
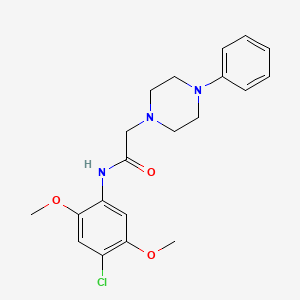
![N-(4-methoxyphenyl)-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-3-phenylacrylamide hydrochloride](/img/structure/B5283576.png)
![{5-[1-(1-benzylpyrrolidin-3-yl)-1H-imidazol-2-yl]-2-furyl}methanol](/img/structure/B5283583.png)
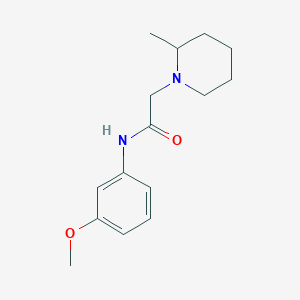
![7-(3-methylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5283590.png)
